molecular formula C9H19NO2 B13874726 N,N,2,2-tetramethyl-1,3-dioxane-5-methanamine CAS No. 1392284-69-3

N,N,2,2-tetramethyl-1,3-dioxane-5-methanamine

Cat. No.: B13874726
CAS No.: 1392284-69-3
M. Wt: 173.25 g/mol
InChI Key: FWJFKAYGMOTACO-UHFFFAOYSA-N
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Description

N,N,2,2-tetramethyl-1,3-dioxane-5-methanamine is an organic compound with a unique structure that includes a dioxane ring and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2,2-tetramethyl-1,3-dioxane-5-methanamine typically involves the reaction of 2,2,5,5-tetramethyl-1,3-dioxane with a suitable amine source under controlled conditions. One common method involves the use of N,N-dimethylamine as the amine source. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,2,2-tetramethyl-1,3-dioxane-5-methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N,N,2,2-tetramethyl-1,3-dioxane-5-methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological processes and as a potential therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N,N,2,2-tetramethyl-1,3-dioxane-5-methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N,N,2,2-Tetramethyl-1,3-propanediamine: This compound has a similar structure but with a propanediamine group instead of a methanamine group.

    3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione: This compound features a dioxane ring with different substituents.

Uniqueness

N,N,2,2-tetramethyl-1,3-dioxane-5-methanamine is unique due to its specific combination of a dioxane ring and a methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

1392284-69-3

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

1-(2,2-dimethyl-1,3-dioxan-5-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C9H19NO2/c1-9(2)11-6-8(7-12-9)5-10(3)4/h8H,5-7H2,1-4H3

InChI Key

FWJFKAYGMOTACO-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)CN(C)C)C

Origin of Product

United States

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